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Compound of Interest

Compound Name: 2-Fluorobenzyl methyl sulfide
CAS No.: 155853-27-3
Cat. No.: B2962562

Get Quote

Accurate identification is the foundation of all chemical research. The primary identifiers and

key physicochemical properties for 2-Fluorobenzyl methyl sulfide are summarized below.

Table 1: Core Compound Identification

Identifier Value

CAS Registry Number 155853-27-3[1]

IUPAC Name 1-(Fluoromethyl)-2-(methylthiomethyl)benzene
Synonyms (2-Fluorobenzyl)(methyl)sulfane[1]

Molecular Formula CsHoFS[1]

Molecular Weight 156.22 g/mol [1]

| SMILES | CSCC1=C(F)C=CC=C1[1] |

Table 2: Physicochemical and Computed Properties
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Property Value
Purity (Commercial) 298%[1]
Topological Polar Surface Area (TPSA) 0 A[1]
LogP (Computed) 2.6887[1]
Hydrogen Bond Acceptors 11]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

| Storage Conditions | 2-8°C, Sealed in a dry environment[1] |

Synthesis and Purification

The synthesis of 2-Fluorobenzyl methyl sulfide is most effectively achieved via a nucleophilic
substitution reaction, analogous to the Williamson ether synthesis. This method is reliable and
utilizes readily available starting materials.

Principle: The core of this synthesis is an Sn2 reaction where a potent sulfur nucleophile, the
thiomethoxide anion (CHsS™), displaces a halide from an electrophilic benzylic carbon. The
starting material of choice is typically 2-fluorobenzyl bromide or chloride due to the excellent
leaving group ability of the halides. 2-fluorobenzyl bromide is often preferred for its higher
reactivity.[4] The reaction is performed in a polar aprotic solvent, such as dimethylformamide
(DMF) or acetonitrile, which effectively solvates the counter-ion (e.g., Na*) of the nucleophile
without interfering with its reactivity.
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Caption: Synthetic pathway for 2-Fluorobenzyl Methyl Sulfide.
Detailed Experimental Protocol:

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir
bar, a dropping funnel, and a nitrogen inlet, add sodium thiomethoxide (1.1 equivalents).

Solvation: Add anhydrous dimethylformamide (DMF) via syringe and stir the resulting
suspension under a nitrogen atmosphere at room temperature (25°C).

o Expert Insight: The use of an inert atmosphere is critical as sodium thiomethoxide is
susceptible to oxidation. Anhydrous solvent prevents quenching of the potent nucleophile.

Addition of Electrophile: Dissolve 2-fluorobenzyl bromide (1.0 equivalent) in a minimal
amount of anhydrous DMF and add it dropwise to the stirred suspension over 15-20 minutes.

o Expert Insight: A slow, dropwise addition helps to control any potential exotherm and
minimizes the formation of side products.

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-
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fluorobenzyl bromide) is consumed.

o Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing
deionized water. Extract the agueous layer three times with diethyl ether or ethyl acetate.

e Washing: Combine the organic extracts and wash sequentially with deionized water and then
with brine to remove residual DMF and salts.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (NazSOa),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The resulting crude oil is purified by flash column chromatography on silica gel,
typically using a hexane/ethyl acetate gradient, to yield 2-fluorobenzyl methyl sulfide as a
pure liquid.

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of mass
spectrometry and spectroscopic techniques. While experimental spectra for this specific
compound are not widely published, a robust characterization can be predicted based on its
structure and data from analogous compounds.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to
provide clear fragmentation patterns that confirm the molecular structure.

o Expert Insight: The most significant fragmentation pathway for benzyl sulfides is the
cleavage of the benzylic carbon-sulfur bond.[5] This leads to the formation of a highly
stabilized benzyl cation, which in this case rearranges to the fluorotropylium ion. This
fragment is often the base peak in the spectrum.

Table 3: Predicted Mass Spectrometry Fragmentation
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m/z Fragment lon Interpretation
156 [CsHoFS]* Molecular lon (M)

Base Peak. Loss of *SCH3
109 [C7HeF]* radical, forming the stable 2-

fluorotropylium cation.

| 61 | [CH3SCH2]* | Fragment from cleavage at the benzyl C-C bond. |

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups

present in the molecule.[6]

Table 4: Predicted Infrared Absorption Frequencies

Frequency (cm~?) Vibration Type Intensity

3100-3010 C-H Stretch (Aromatic) Medium
C-H Stretch (Aliphatic: -CHz-, - )

2960-2850 Medium

CHs)

1590, 1490, 1450

C=C Stretch (Aromatic Ring)

Medium-Strong

~1230

C-F Stretch (Aromatic)

Strong

~760

C-H Bend (Aromatic, ortho-
disubstituted)

Strong

| 700-600 | C-S Stretch | Weak-Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed

information about the carbon-hydrogen framework of the molecule.

Table 5: Predicted *H NMR Spectral Data (in CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.30-7.10 m 3H Ar-H
~7.05 m 1H Ar-H
~3.75 S 2H -CH2-S-

| ~2.05 | s | 3H | S-CHs |

Table 6: Predicted 13C NMR Spectral Data (in CDCls, 100 MHz)

Chemical Shift (6, ppm) Assighment
~161 (d, *JCF = 245 Hz) Ar-C-F
~131-128 Ar-CH
~124 (d, 3JCF = 3.5 Hz) Ar-CH
~123 (d, 2JCF = 15 Hz) Ar-C-CH:
~115 (d, 2JCF = 22 Hz) Ar-CH
~34 -CH2-S-

| ~16 | S-CHs |

Reactivity and Potential Applications

Chemical Reactivity: The thioether moiety is the primary site of reactivity in 2-fluorobenzyl
methyl sulfide. It can be readily oxidized to the corresponding sulfoxide and, with a stronger

oxidizing agent or excess reagent, to the sulfone. This transformation is significant as

sulfoxides and sulfones have different electronic and steric properties, expanding the

compound's utility as a synthetic intermediate.

2-Fluorobenzyl m-CPBA (1 eq.) \(Z-Fluorobenzylw m-CPBA (>1 eq.) [ 2-Fluorobenzyl
Methyl Sulfide 7kMethyl Sulfoxide ) ~ | Methyl Sulfone
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Caption: Oxidation pathway of 2-Fluorobenzyl Methyl Sulfide.

Applications in Research and Development: While specific applications for 2-fluorobenzyl
methyl sulfide are not extensively documented, its structural motifs are highly relevant in
modern drug discovery.

e Medicinal Chemistry Building Block: The introduction of fluorine into drug candidates is a
widely used strategy to enhance metabolic stability and binding affinity.[2] This compound
serves as a readily available source of the 2-fluorobenzyl group for incorporation into more
complex target molecules.

o Precursor for Bioactive Molecules: Organosulfur compounds exhibit a wide range of
biological activities.[2] Derivatives of this molecule, such as the corresponding sulfoxides or
more elaborate structures, could be investigated for various therapeutic targets. For
instance, related fluorobenzyl-cysteinate conjugates have been explored for their
neuroprotective effects in ischemic stroke models.[7]

e Probes for Chemical Biology: The thioether can be used as a handle in the design of
chemical probes to study biological systems.[8]

Safety and Handling

No specific safety data sheet (SDS) is available for 2-fluorobenzyl methyl sulfide. Therefore,
a conservative approach to handling should be adopted based on data from its precursors and
analogous compounds.

» General Precautions: Handle in accordance with good industrial hygiene and safety
practices.[9] Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

» Personal Protective Equipment (PPE): Wear appropriate protective equipment, including
chemical-resistant gloves (e.qg., nitrile), safety glasses with side shields or goggles, and a lab
coat.[10][11]

e Engineering Controls: All handling should be performed in a well-ventilated chemical fume
hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily
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accessible.

Precursor Hazards: The common precursor, 2-fluorobenzyl bromide, is corrosive and causes
severe skin burns and eye damage. Extreme caution should be exercised when handling it.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as
recommended at 2-8°C.[1]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Compound Identification and Physicochemical
Properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b2962562/docs#compound-identification-and-
physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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